molecular formula C22H28N2O3 B3787410 [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

[2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B3787410
M. Wt: 368.5 g/mol
InChI Key: FGQSPZDHYBYQCR-UHFFFAOYSA-N
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Description

[2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features a combination of furan, piperidine, phenyl, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps:

    Formation of the Furan Derivative: The initial step involves the synthesis of the 5-methylfuran-2-yl derivative. This can be achieved through the reaction of furfural with methylmagnesium bromide, followed by oxidation.

    Piperidine Derivative Synthesis: The next step involves the formation of the piperidine derivative. This can be synthesized by reacting 4-piperidone with the furan derivative in the presence of a reducing agent.

    Coupling with Phenyl and Pyrrolidine: The final step involves coupling the piperidine derivative with a phenyl group and a pyrrolidine moiety. This can be achieved through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The piperidine and pyrrolidine rings can be reduced under appropriate conditions, leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the piperidine ring can lead to the formation of piperidine-4-ol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biomolecules in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the formation of polymers and other materials with desirable properties.

Mechanism of Action

The mechanism of action of [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with various molecular targets. The furan ring can interact with aromatic residues in proteins, while the piperidine and pyrrolidine rings can interact with polar residues. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [5-Methylfuran-2-yl]methanol: This compound shares the furan moiety with [2-[1-[(5-Methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone and can undergo similar chemical reactions.

    4-Piperidone: This compound shares the piperidine moiety and can be used as a precursor in the synthesis of this compound.

    Pyrrolidine: This compound shares the pyrrolidine moiety and can undergo similar chemical reactions.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups. This allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.

Properties

IUPAC Name

[2-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17-8-9-19(26-17)16-23-14-10-18(11-15-23)27-21-7-3-2-6-20(21)22(25)24-12-4-5-13-24/h2-3,6-9,18H,4-5,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQSPZDHYBYQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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